molecular formula C18H16N2O3S B2684500 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321900-13-3

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2684500
CAS RN: 1321900-13-3
M. Wt: 340.4
InChI Key: UXJASDOHUXIRFE-VHEBQXMUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized for various applications, including antimicrobial and anticancer activities. The synthesis involves complex reactions, offering a pathway to explore novel benzothiazole derivatives with potential biological activities (Spoorthy et al., 2021; Padalkar et al., 2014).

Biological and Pharmacological Screening

Benzothiazoles have been evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies highlight the compound's potential as a basis for developing new therapeutic agents (Patel et al., 2009; Zablotskaya et al., 2013).

Anticancer Evaluation

Several benzothiazole derivatives have been synthesized and tested for anticancer activity, demonstrating the relevance of benzothiazole scaffolds in cancer research. These compounds have shown varying degrees of efficacy against different cancer cell lines, indicating their potential for developing novel anticancer therapies (Abu‐Hashem et al., 2020; Ravinaik et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications. The electrochemical studies confirm their effectiveness and provide insights into the mechanisms of corrosion inhibition (Hu et al., 2016).

properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-20-13-10-14-15(23-9-8-22-14)11-16(13)24-18(20)19-17(21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJASDOHUXIRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

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